![molecular formula C13H9ClN2OS B11848348 2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide CAS No. 25738-59-4](/img/structure/B11848348.png)
2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide
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Overview
Description
2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide is a heterocyclic compound that contains a thiazole ring fused with a naphthalene moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide typically involves the reaction of 2-amino-naphtho[1,2-d]thiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
2-amino-naphtho[1,2-d]thiazole+chloroacetyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
The biological activity of 2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide is noteworthy, particularly in the context of medicinal chemistry. Research indicates that compounds with similar structures exhibit promising activities against various pathogens and cancer cell lines. Key findings include:
- Anticancer Properties : Derivatives of naphtho[1,2-d]thiazole have shown potential as anticancer agents by interfering with DNA replication processes and inhibiting topoisomerase II activity, leading to cell cycle arrest and apoptosis .
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial effects against various pathogens including Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antibiotics .
Applications in Medicinal Chemistry
The unique structural features of this compound make it valuable in several applications within medicinal chemistry:
- Drug Development : Its ability to interact with specific molecular targets positions it as a lead compound for developing new therapeutic agents. The thiazole ring enhances binding affinity to enzymes or receptors, potentially leading to the inhibition of their activity .
- Precursor for Novel Compounds : This compound serves as a precursor for synthesizing novel biologically active molecules, including potential anticancer and antimicrobial agents .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation through DNA interaction mechanisms. |
Study 2 | Antimicrobial Screening | Showed effectiveness against resistant strains of bacteria, highlighting its potential as an antibiotic. |
Study 3 | Structure-Activity Relationship (SAR) | Identified key modifications that enhance biological activity, guiding future drug design efforts. |
Mechanism of Action
The mechanism of action of 2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(benzothiazol-2-yl)acetamide
- 2-Chloro-N-(thiazol-2-yl)acetamide
- 2-Chloro-N-(benzothiazol-6-yl)acetamide
Uniqueness
2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide is unique due to its fused naphthalene-thiazole structure, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds.
Biological Activity
2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide is a compound with significant biological activity, particularly in antimicrobial and anticancer applications. This article reviews its biological properties, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C13H9ClN2OS
- Molecular Weight : 276.741 g/mol
The presence of the chloro group and the naphtho-thiazole moiety contributes to its biological activity, influencing its interaction with biological targets.
Overview
Research indicates that chloroacetamides, including this compound, exhibit varying degrees of antimicrobial activity against different pathogens. The biological activity is often linked to the structural characteristics of the compound.
Case Studies
-
Antimicrobial Screening : A study screened several chloroacetamides against Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans. The results showed that compounds with halogenated phenyl rings were particularly effective against Gram-positive bacteria and MRSA due to their enhanced lipophilicity, which facilitates membrane penetration .
Pathogen Activity Level Staphylococcus aureus Effective MRSA Effective Escherichia coli Less effective Candida albicans Moderately effective - Mechanism of Action : The mechanism of action for these compounds often involves inhibition of protein synthesis and disruption of nucleic acid production pathways, leading to bactericidal effects .
Overview
The anticancer potential of this compound has been explored in various studies focusing on apoptosis induction and caspase activation.
Research Findings
-
Caspase Activation : In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines such as MCF7 (breast cancer). Compounds similar to this compound have demonstrated significant activation of caspases 3 and 9, which are critical in the apoptotic pathway .
Cell Line Caspase Activation (Caspase 3/9) MCF7 Enhanced PC3 Moderate SKNMC Low
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides is influenced by their structural components. The position and type of substituents on the aromatic rings significantly affect their potency against microbial strains and cancer cells.
Properties
CAS No. |
25738-59-4 |
---|---|
Molecular Formula |
C13H9ClN2OS |
Molecular Weight |
276.74 g/mol |
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-2-chloroacetamide |
InChI |
InChI=1S/C13H9ClN2OS/c14-7-11(17)15-13-16-12-9-4-2-1-3-8(9)5-6-10(12)18-13/h1-6H,7H2,(H,15,16,17) |
InChI Key |
AOMXBLWHLBJHLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)CCl |
Origin of Product |
United States |
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